去哌嗪硫代西地那非

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

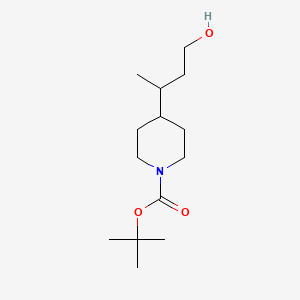

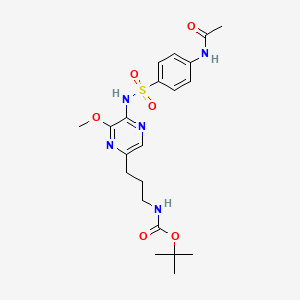

Depiperazinothiosildenafil (DTS) is a novel synthetic compound with potential applications in scientific research and lab experiments. DTS is a derivative of the popular erectile dysfunction drug, sildenafil, and has been studied for its effects on various biochemical and physiological processes. Finally, this paper will provide a list of potential future directions for DTS.

科学研究应用

药物化学中的分子多功能性

苯哌嗪衍生物(如去哌嗪硫代西地那非)代表了药物化学中一种多功能的支架。研究突出了其在中枢神经系统 (CNS) 应用之外的潜力,主张在各种治疗领域探索其应用。这种分子框架,尤其是在适当修饰后,可以产生新类别的先导物和原型,用于众多治疗领域,表明未来研究和临床应用范围广泛(Maia、Tesch 和 Fraga,2012)。

在代谢和药代动力学中的作用

芳基哌嗪衍生物已在临床应用中,主要用于治疗精神疾病,如抑郁症、精神病或焦虑症。这些化合物的代谢涉及广泛的系统前和系统过程,包括 CYP3A4 依赖的 N-脱烷基化,形成 1-芳基哌嗪。已知这些代谢物对血清素受体和其他神经递质受体具有不同的作用,尽管有些仍然很大程度上未被探索。1-芳基哌嗪的形成是这些衍生物药理作用的关键,这突出了进一步研究以充分了解其在各种治疗领域的用途的必要性(Caccia,2007)。

作用机制

Target of Action

Depiperazinothiosildenafil is a novel compound that is structurally related to sildenafil , a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is reasonable to hypothesize that the primary target of Depiperazinothiosildenafil is also PDE5, an enzyme that plays a crucial role in the regulation of blood flow in certain areas of the body.

Mode of Action

As a potential PDE5 inhibitor, Depiperazinothiosildenafil is likely to prevent the degradation of cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscles and increases blood flow . This action is similar to that of sildenafil, which enhances the effect of nitric oxide (NO) released in response to sexual stimulation. NO activates guanylate cyclase, leading to increased levels of cGMP, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathways affected by Depiperazinothiosildenafil are likely to be similar to those affected by sildenafil, given their structural similarities. The inhibition of PDE5 leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

Sildenafil is rapidly absorbed and reaches peak plasma concentrations within an hour. It is metabolized primarily by the liver and excreted as metabolites in the feces .

Result of Action

The result of Depiperazinothiosildenafil’s action would be the relaxation of smooth muscle and increased blood flow in areas of the body where PDE5 is present. This could potentially lead to effects similar to those of sildenafil, such as the treatment of erectile dysfunction .

属性

IUPAC Name |

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQIYUAKPKDHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Depiperazinothiosildenafil | |

CAS RN |

1353018-10-6 |

Source

|

| Record name | Depiperazinothiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPIPERAZINOTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)